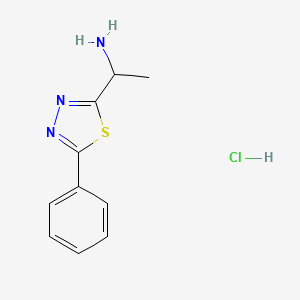

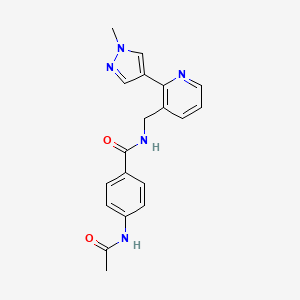

![molecular formula C8H8N2O B2778525 4-羟基-2-甲基-7-吡啶并[2,3-d]嘧啶 CAS No. 888721-34-4](/img/structure/B2778525.png)

4-羟基-2-甲基-7-吡啶并[2,3-d]嘧啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Hydroxy-2-methyl-7-azaindole is a chemical compound with the molecular formula C8H8N2O and a molecular weight of 148.16 . It contains a total of 20 bonds, including 12 non-H bonds, 7 multiple bonds, 2 double bonds, 5 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 ketone (aromatic), 1 secondary amine (aromatic), and 1 Pyrrole .

Synthesis Analysis

The synthesis of azaindoles, including 4-Hydroxy-2-methyl-7-azaindole, often involves techniques such as Suzuki-Miyaura coupling, acetic acid-catalyzed cyclization, and reductive alkylation of electron-deficient o-chloroarylamines . A practical and straightforward preparation of various novel 2-substituted 7-azaindole derivatives from 2-amino-3-iodopyridine by a two-step procedure has also been described .Molecular Structure Analysis

The 4-Hydroxy-2-methyl-7-azaindole molecule contains a pyridine and a pyrrole ring associated by a fused C-C bond . The four azaindole positional isomers only differ by the substitution of a sp2 CH fragment by a sp2 nitrogen atom and vice versa .Chemical Reactions Analysis

Azaindoles, including 4-Hydroxy-2-methyl-7-azaindole, have been recognized as privileged structures in biological process modulation, in medicinal chemistry, and drug discovery programs . They have been used in the design of kinase inhibitors and have been involved in the design of M1 receptor positive allosteric modulators .科学研究应用

Drug Discovery

The 7-azaindole building block, which includes “4-Hydroxy-2-methyl-7-azaindole”, has attracted considerable interest in the field of drug discovery . This is due to their powerful medicinal properties .

Functionalization of 7-azaindoles

The development of synthetic, elegant techniques for the functionalization of 7-azaindoles, including “4-Hydroxy-2-methyl-7-azaindole”, continues to be an active area of research . This functionalization chemistry of 7-azaindoles has potential as pharmacophores for various therapeutic targets .

Metal-Catalyzed Cross-Coupling Reactions

Azaindoles, including “4-Hydroxy-2-methyl-7-azaindole”, can be obtained by diverse methods, including those involving metal-catalyzed reactions . This important core has been fascinating the scientific community due to their challenging synthesis and relevant bioactivity .

Synthesis of Azaindoles

The synthesis of azaindoles, such as “4-Hydroxy-2-methyl-7-azaindole”, usually starts from aminopyridines followed by building up of the pyrrole ring . This approach parallels the indole synthesis from anilines .

Anticancer Activity

A series of Meldrum’s acid, 7-azaindole and 1,2,3-triazole hybrids were synthesized and evaluated for their in vitro anticancer activity against five different cancer cell lines . This suggests that “4-Hydroxy-2-methyl-7-azaindole” could potentially be used in similar applications.

Palladium-Catalyzed Annulation

The synthesis of 2-methyl 5-, 6-, and 7-azaindoles via palladium-catalyzed annulation has been reported . This suggests that “4-Hydroxy-2-methyl-7-azaindole” could potentially be synthesized using similar methods.

安全和危害

Safety data sheets recommend avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling 4-Hydroxy-2-methyl-7-azaindole . Use of personal protective equipment, including chemical impermeable gloves, is advised . In case of a fire, firefighters are advised to wear self-contained breathing apparatus .

未来方向

Azaindoles, including 4-Hydroxy-2-methyl-7-azaindole, continue to attract considerable interest in the field of drug discovery due to their powerful medicinal properties . Advances in metal-catalyzed chemistry have recently supported the successful development of a number of novel and effective methods for functionalization of the azaindole template . This suggests that future research may continue to explore and develop these methods further.

作用机制

Target of Action

The primary target of 4-Hydroxy-2-methyl-7-azaindole is the Tyrosine Protein Kinase SRC . This enzyme plays a crucial role in various cellular processes, including cell growth, division, migration, and survival.

Mode of Action

4-Hydroxy-2-methyl-7-azaindole interacts with the active site of SRC, inhibiting its activity . This interaction disrupts the normal function of the enzyme, leading to changes in the cellular processes it regulates.

Biochemical Pathways

The inhibition of SRC affects multiple biochemical pathways. For instance, it can disrupt signal transduction pathways that regulate cell growth and division . This disruption can lead to antiproliferative effects, as seen in the compound’s activity against the MCF-7 breast cancer cell line .

Result of Action

The result of 4-Hydroxy-2-methyl-7-azaindole’s action is a significant antiproliferative effect. In vitro studies have shown that the compound can inhibit the proliferation of the MCF-7 breast cancer cell line . This suggests that the compound could potentially be used as a therapeutic agent in the treatment of certain types of cancer.

属性

IUPAC Name |

2-methyl-1,7-dihydropyrrolo[2,3-b]pyridin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c1-5-4-6-7(11)2-3-9-8(6)10-5/h2-4H,1H3,(H2,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOIMTMSVWJUVPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1)NC=CC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Hydroxy-2-methyl-7-azaindole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

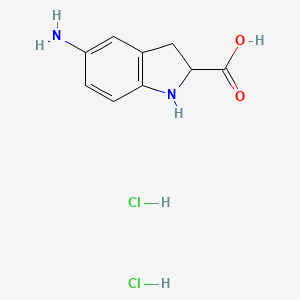

![Ethyl 4-[[2-[(4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B2778444.png)

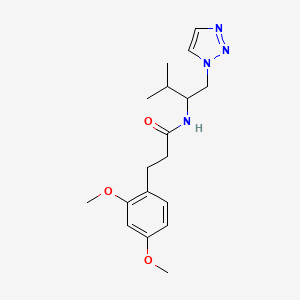

![tert-butyl 4-[[(2S)-1-[(4-methoxyphenyl)methylamino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]piperidine-1-carboxylate](/img/structure/B2778445.png)

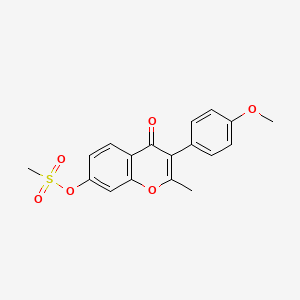

![N,2-Dimethyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]propanamide](/img/structure/B2778446.png)

![1,1-Bis(4-fluorophenyl)-2-{[(3-methoxyphenyl)methyl]amino}ethan-1-ol hydrochloride](/img/structure/B2778452.png)

![3-phenethyl-2-((pyridin-2-ylmethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2778459.png)

![5-{[2-(4-Methoxyphenyl)ethyl]amino}-2-[4-(piperidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2778460.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-phenylureido)thiazole-4-carboxamide](/img/structure/B2778462.png)

![1-(4-fluorophenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2778465.png)